molecular formula C10H7NO3 B1662649 alpha-Cyano-4-hydroxycinnamic acid CAS No. 28166-41-8

alpha-Cyano-4-hydroxycinnamic acid

Cat. No. B1662649
CAS RN: 28166-41-8
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06200792B1

Procedure details

YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.55 ml of a 1 % L-leucine solution and 1.55 ml of a 1% histidine solution were added per 450 ml agar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OP([O-])(O)=O.[K+].O=[CH:8][C@@H:9]([C@H:11]([C@@H:13]([C@@H:15]([CH2:17]O)O)[OH:14])O)O.[NH2:19][C@H:20](C(O)=O)CC(C)C.N[C@H:29]([C:36]([OH:38])=[O:37])[CH2:30]C1N=CNC=1>>[C:20]([C:29](=[CH:30][C:8]1[CH:9]=[CH:11][C:13]([OH:14])=[CH:15][CH:17]=1)[C:36]([OH:38])=[O:37])#[N:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Two
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06200792B1

Procedure details

YNB-1 agar: 3.3 g/l KH2PO4, 16.7 g/l agar, pH adjusted to 7. Autoclaved for 20 min. at 121° C. After autoclaving, 25 ml of a 13.6% yeast nitrogen base without amino acids, 25 ml of a 40% glucose solution, 1.55 ml of a 1 % L-leucine solution and 1.55 ml of a 1% histidine solution were added per 450 ml agar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OP([O-])(O)=O.[K+].O=[CH:8][C@@H:9]([C@H:11]([C@@H:13]([C@@H:15]([CH2:17]O)O)[OH:14])O)O.[NH2:19][C@H:20](C(O)=O)CC(C)C.N[C@H:29]([C:36]([OH:38])=[O:37])[CH2:30]C1N=CNC=1>>[C:20]([C:29](=[CH:30][C:8]1[CH:9]=[CH:11][C:13]([OH:14])=[CH:15][CH:17]=1)[C:36]([OH:38])=[O:37])#[N:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Two
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC=N1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.